4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide
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Overview
Description
4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide is a chemical compound known for its potent inhibitory effects on certain pathogens, such as Helicobacter pylori . This compound has a complex structure, featuring an amino group, a chloro group, and two phenyl groups attached to a benzene ring with disulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide typically involves the condensation of appropriately labeled aldehydes with 4-amino-6-chloro-1,3-benzenedisulfonamide . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: Halogen substitution reactions can replace the chloro group with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions may use reagents like sodium iodide or other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines.
Scientific Research Applications
4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Medicine: Its potential therapeutic applications are being explored, particularly in the treatment of infections caused by Helicobacter pylori.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets within pathogens. For instance, it inhibits the activity of certain enzymes in Helicobacter pylori, disrupting essential metabolic pathways and leading to the pathogen’s death . The exact molecular targets and pathways may vary depending on the specific application and organism.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-chlorobenzene-1,3-disulfonamide: This compound shares a similar core structure but lacks the diphenyl groups.
3-chloroaniline-4,6-disulfonamide: Another related compound with a similar functional group arrangement.
Uniqueness
4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide is unique due to its specific combination of functional groups and its potent inhibitory effects on Helicobacter pylori.
Properties
IUPAC Name |
4-amino-6-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c19-15-11-16(20)18(28(25,26)22-14-9-5-2-6-10-14)12-17(15)27(23,24)21-13-7-3-1-4-8-13/h1-12,21-22H,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDWGOVNMCIHGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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